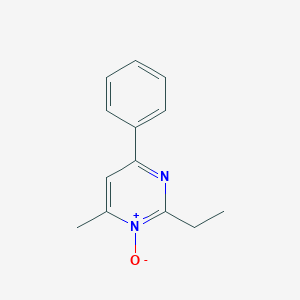
N,N'-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound characterized by the presence of a thiene ring and two sulfonamide groups attached to methylbenzene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of thiene derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of thiene-3,4-dicarboxylic acid as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiene ring.
Reduction: Reduced forms of the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Aplicaciones Científicas De Investigación
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiene ring may interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Thiene-3,4-diyl)bis(N,4-dimethylbenzene-1-sulfonamide): Similar structure but with additional methyl groups on the benzene rings.
N,N’-(Thiene-3,4-diyl)bis(4-chlorobenzene-1-sulfonamide): Similar structure but with chlorine substituents on the benzene rings.
Uniqueness
N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its specific combination of thiene and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90069-89-9 |
|---|---|
Fórmula molecular |
C18H18N2O4S3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]thiophen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N2O4S3/c1-13-3-7-15(8-4-13)26(21,22)19-17-11-25-12-18(17)20-27(23,24)16-9-5-14(2)6-10-16/h3-12,19-20H,1-2H3 |
Clave InChI |
DSQXJMMXZVGWCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CSC=C2NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


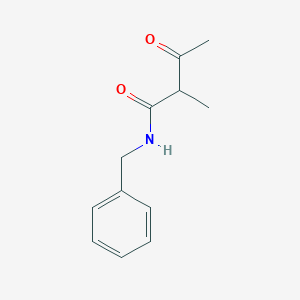
![1-Chloro-3-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14377206.png)
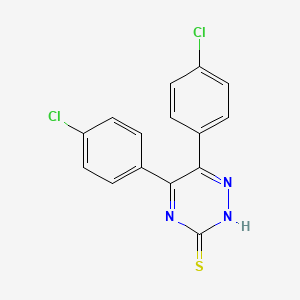
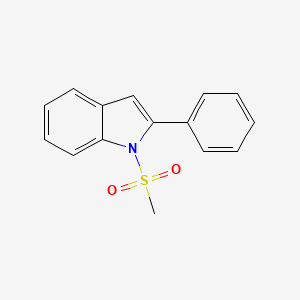
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
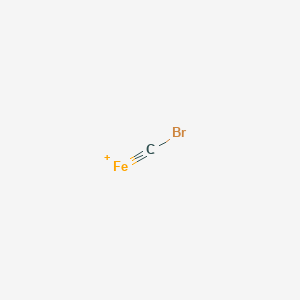
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)
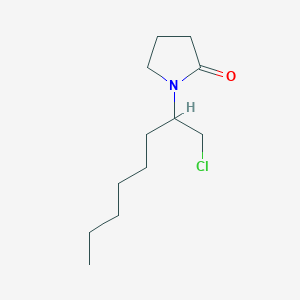
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
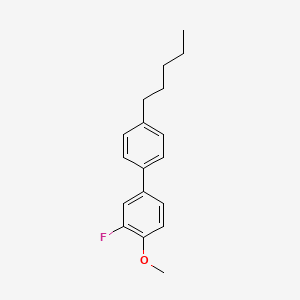
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
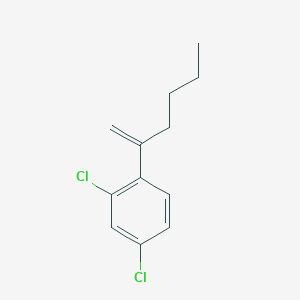
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
